molecular formula C14H17NO3 B1444517 Tert-butyl 2-(4-cyanophenoxy)propanoate CAS No. 1461709-09-0

Tert-butyl 2-(4-cyanophenoxy)propanoate

Cat. No.: B1444517
CAS No.: 1461709-09-0
M. Wt: 247.29 g/mol
InChI Key: SLTDWQQYIYFZLF-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-cyanophenoxy)propanoate is a chemical compound with the molecular formula C14H17NO3 . It has a molecular weight of 247.29 .


Molecular Structure Analysis

This compound contains a total of 35 bonds, including 18 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 247.29 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Hydrogenation Processes

    • The hydrogenation of tert-butylphenols, closely related to tert-butyl 2-(4-cyanophenoxy)propanoate, has been explored using a charcoal-supported rhodium catalyst in supercritical carbon dioxide. This study found enhanced selectivity for cis-tert-butylcyclohexanols in supercritical carbon dioxide, providing insights into the hydrogenation mechanism of such compounds (Hiyoshi et al., 2007).
  • Synthesis and Structural Studies

    • The synthesis and structural characterization of 2,6-Di-tert-butyl-4-(3-chloro-2-hydroxypropyl)phenol, a derivative of this compound, have been investigated. This study provides valuable information on the molecular structure and potential interactions of similar compounds (Asgarova et al., 2011).
  • Application in Acaricide Synthesis

    • Research has shown the successful synthesis of 2-(4-tert-butyl-phenoxy) cyclohexanol, a key intermediate in producing the acaricide propargite. This process involves the reaction of 4-tert-butylphenol with epoxycyclohexane, highlighting a practical application of this compound in pesticide synthesis (Cheng-xiang, 2010).
  • Antioxidant Activity Studies

    • Investigations into the antioxidant activities of phenols and catechols, including compounds like this compound, have been conducted. These studies provide insights into the potential use of such compounds as antioxidants in various applications (Barclay et al., 1999).
  • Quantification in Food Products

    • Research on the quantification of synthetic phenolic antioxidants in dry foods has included compounds similar to this compound. This study highlights the relevance of these compounds in food chemistry and their detection and quantification in various food products (Perrin & Meyer, 2002).
  • Phenol and Aniline Oxidations

    • A study on the dirhodium-catalyzed oxidations of phenols and anilines, related to this compound, has been conducted. This research provides insights into the oxidation mechanisms of such compounds, which is crucial for understanding their chemical behavior and potential applications (Ratnikov et al., 2011).
  • Copolymerization Studies

    • The copolymerization of propylene and a polar monomer related to this compound has been explored. This study reveals the potential application of such compounds in the field of polymer science (Wilén & Näsman, 1994).

Mechanism of Action

Target of Action

Tert-butyl 2-(4-cyanophenoxy)propanoate is a complex organic compound with a unique structure . The primary targets of this compound are currently unknown. This is an area of ongoing research, and scientists are working to identify the specific biological targets that this compound interacts with.

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-(4-cyanophenoxy)propanoate plays a significant role in biochemical reactions due to its unique structure, which allows it to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in ester hydrolysis, such as esterases and lipases. These enzymes catalyze the hydrolysis of the ester bond in this compound, leading to the formation of 2-(4-cyanophenoxy)propanoic acid and tert-butanol. The interactions between this compound and these enzymes are typically characterized by substrate-enzyme binding, followed by catalytic conversion .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways, gene expression, and cellular metabolism. This compound may modulate signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. Additionally, this compound can alter gene expression by influencing transcription factors or other regulatory proteins. These changes in gene expression can lead to alterations in cellular metabolism, affecting the production and utilization of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, either inhibiting or activating their activity. For example, this compound may inhibit esterases by binding to their active sites, preventing the hydrolysis of other ester substrates. Alternatively, it may activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to downstream effects on gene expression, as the activity of transcription factors and other regulatory proteins is modulated .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, with some changes in gene expression and cellular metabolism persisting even after the compound has been metabolized or degraded .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal or no observable effects. As the dosage increases, the effects become more pronounced, with potential threshold effects observed at specific concentrations. High doses of this compound can lead to toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in gene expression. These effects are dose-dependent and can vary between different animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to ester hydrolysis. The primary enzymes involved in its metabolism are esterases and lipases, which catalyze the hydrolysis of the ester bond. This reaction produces 2-(4-cyanophenoxy)propanoic acid and tert-butanol, which can then enter other metabolic pathways. The presence of this compound can also affect metabolic flux and metabolite levels, as the hydrolysis products may interact with other enzymes and pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its activity and function, as its concentration in specific areas of the cell may influence its interactions with enzymes and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and transporters. The localization of this compound can affect its activity and function, as its presence in specific cellular compartments may enhance or inhibit its interactions with enzymes and other biomolecules .

Properties

IUPAC Name

tert-butyl 2-(4-cyanophenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10(13(16)18-14(2,3)4)17-12-7-5-11(9-15)6-8-12/h5-8,10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTDWQQYIYFZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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